

Spectroscopic Analysis of 1-lodohexadecane: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-iodohexadecane**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-iodohexadecane**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|-------------------------|---------------|-------------|---------------------|
| 3.19 | Triplet | 2H | -CH ₂ -I |
| 1.82 | Quintet | 2H | -CH2-CH2-I |
| 1.25 | Broad Singlet | 26H | -(CH2)13- |
| 0.88 | Triplet | 3H | -CH₃ |



Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |
|----------------------|-----------------------------------|
| 33.5 | -CH2-CH2-I |
| 30.5 | -(CH ₂)n- |
| 29.7 | -(CH ₂)n- |
| 29.6 | -(CH ₂)n- |
| 29.5 | -(CH ₂)n- |
| 29.4 | -(CH ₂)n- |
| 29.2 | -(CH ₂)n- |
| 28.6 | -(CH ₂)n- |
| 22.7 | -CH ₂ -CH ₃ |
| 14.1 | -CH₃ |
| 7.1 | -CH ₂ -I |

Source: SpectraBase[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------|
| 2924 | Strong | C-H stretch (alkane) |
| 2853 | Strong | C-H stretch (alkane) |
| 1465 | Medium | C-H bend (alkane) |
| 1215 | Medium | C-I stretch |
| 722 | Medium | C-H rock (alkane) |
| | | |



Technique: Capillary Cell: Neat[2][3]

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |
|-----|--------------------|----------------------|
| 352 | Low | [M]+ (Molecular Ion) |
| 225 | Medium | [M - I]+ |
| 85 | High | Alkyl fragment |
| 71 | High | Alkyl fragment |
| 57 | Base Peak | Alkyl fragment |
| 43 | High | Alkyl fragment |

Technique: Electron Ionization (EI)[2][4]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **1-iodohexadecane** was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.[5]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a proton frequency of 400 MHz.[1] For a typical ¹H NMR experiment, a sufficient number of scans were accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans were necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy



Sample Preparation: The IR spectrum was obtained from a neat liquid sample. A drop of **1-iodohexadecane** was placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.[6][7]

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.[8] A background spectrum of the clean salt plates was taken prior to the sample analysis. The sample was then placed in the instrument's sample holder, and the spectrum was recorded over the range of 4000-600 cm⁻¹.[9]

Mass Spectrometry (MS)

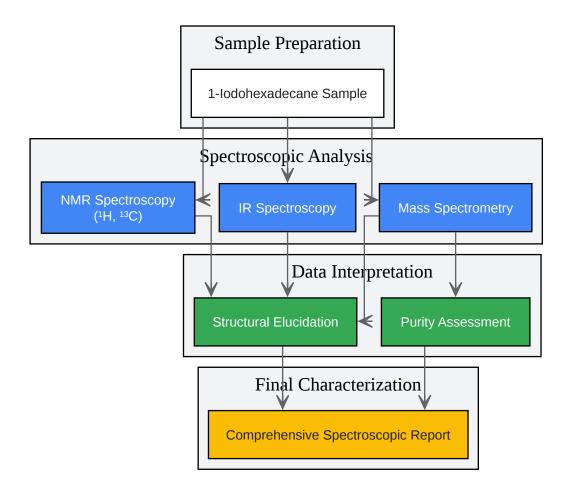
Sample Introduction and Ionization: The sample was introduced into the mass spectrometer, likely via a gas chromatograph (GC-MS) to ensure sample purity.[2] Electron Ionization (EI) was employed, where the sample was bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.[10]

Mass Analysis and Detection: The resulting positively charged fragments and the molecular ion were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. [10][11] A detector then recorded the relative abundance of each ion to generate the mass spectrum. The principal fragmentation pathway for alkyl halides like **1-iodohexadecane** involves the cleavage of the C-I bond.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound such as **1-iodohexadecane**.





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Caption: Workflow for the spectroscopic analysis of **1-lodohexadecane**.

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